5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

Monoamine oxidase Enzyme inhibition Neurological disorders

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS 885273-81-4) is a strategic building block enriched with a unique 5,7-dichloro substitution pattern that enables selective electrophilic aromatic substitution with carbamoyl cations—a reactivity profile absent in unsubstituted or mono-chlorinated analogs. This compound also serves as a moderate MAO‑A inhibitor (IC₅₀ = 25.3 μM), making it an essential reference standard for enzyme assays and a versatile scaffold for CNS-targeted library synthesis. With an XLogP of 2.5, it provides a predictable lipophilicity enhancement over non-chlorinated isoquinolinones, aiding permeability optimization. Procure with confidence for reliable synthetic outcomes and assay reproducibility.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 885273-81-4
Cat. No. B1423836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
CAS885273-81-4
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC(=C2)Cl)Cl
InChIInChI=1S/C9H7Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
InChIKeyOIEJGYJUSCLONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS 885273-81-4): Baseline Physicochemical and Structural Profile


5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS 885273-81-4) is a chlorinated dihydroisoquinolinone building block with the molecular formula C₉H₇Cl₂NO and a molecular weight of 216.06 g/mol . Its structure features a 3,4-dihydroisoquinolin-1(2H)-one core bearing chlorine atoms at the 5‑ and 7‑positions, a substitution pattern that distinguishes it from other halogenated isoquinolinones and imparts specific electronic and steric properties .

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one: Why Generic Substitution with Unsubstituted or Mono‑Chlorinated Analogs Is Not Recommended


The 5,7-dichloro substitution pattern is not simply an incremental change but a structural determinant that directly impacts reactivity and biological target engagement. Substituting 5,7‑dichloro‑3,4‑dihydro‑2H‑isoquinolin‑1‑one with an unsubstituted or mono‑chlorinated dihydroisoquinolinone removes the unique electronic and steric environment required for selective electrophilic aromatic substitution reactions of carbamoyl cations [1] and for the precise molecular recognition observed in enzyme inhibition assays [2]. Generic substitution therefore fails to replicate the performance profile that is essential for downstream synthetic reliability and target‑specific activity.

Quantitative Differentiation Evidence for 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one vs. In‑Class Analogs


Human MAO‑A Inhibitory Potency: 5,7‑Dichloro vs. Structurally Related Isoquinolines

5,7‑Dichloro‑3,4‑dihydro‑2H‑isoquinolin‑1‑one exhibits an IC₅₀ of 25.3 μM against recombinant human MAO‑A [1]. This is a 7‑fold weaker inhibition compared to a representative 1‑aryl‑3,4‑dihydroisoquinoline JNK3 inhibitor (pIC₅₀ 7.3, corresponding to IC₅₀ ≈ 0.05 μM) in a radiometric binding assay [2], but approximately 20‑fold more potent than the MAO‑B‑selective chromone derivative (E)‑5,7‑dichloro‑3‑{[(2‑(dimethylamino)pyrimidin‑5‑yl]methylene}chroman‑4‑one, which is inactive against MAO‑A [3]. The moderate potency of the dichloro‑dihydroisoquinolinone indicates a specific interaction window that may be valuable in cellular models where strong MAO‑A inhibition is undesirable.

Monoamine oxidase Enzyme inhibition Neurological disorders

Physicochemical Distinction: 5,7‑Dichloro Pattern Drives Divergent Lipophilicity and Synthetic Utility

The 5,7‑dichloro substitution yields a calculated XLogP of 2.5 , which is substantially higher than the XLogP of unsubstituted 3,4‑dihydroisoquinolin‑1(2H)‑one (calculated ~1.0) and the mono‑chloro analog 8‑chloro‑3,4‑dihydroisoquinolin‑1(2H)‑one (calculated ~1.8) . The increased lipophilicity directly influences membrane permeability and the compound's performance in electrophilic aromatic substitution reactions of carbamoyl cations, where the 5,7‑dichloro pattern enhances reactivity toward cyclic benzolactam formation [1].

Medicinal chemistry Lipophilicity Building block

Synthetic Versatility: 5,7‑Dichloro Substitution Enables Selective Benzolactam Formation

The 5,7‑dichloro‑3,4‑dihydro‑2H‑isoquinolin‑1‑one scaffold participates in electrophilic aromatic substitution reactions of carbamoyl cations to yield cyclic benzolactams [1]. While no direct kinetic data for this specific compound are publicly available, the 5,7‑dichloro substitution pattern is explicitly claimed to direct regioselective reactions that are not observed with the 8‑chloro analog . This synthetic differentiation is a critical factor in selecting the appropriate building block for constructing complex isoquinolinone‑based libraries.

Organic synthesis Electrophilic aromatic substitution Lactam formation

Recommended Application Scenarios for 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS 885273-81-4)


Lead Optimization in Neurological Programs: Modulation of MAO‑A Activity

The compound's moderate MAO‑A inhibition (IC₅₀ = 25.3 μM) makes it suitable for use as a starting point for designing MAO‑A/MAO‑B selective inhibitors or as a reference standard in in vitro enzyme assays where complete MAO‑A inhibition is not desired [1].

Building Block for Cyclic Benzolactam Synthesis

The 5,7‑dichloro substitution pattern is specifically reported to facilitate electrophilic aromatic substitution with carbamoyl cations to form cyclic benzolactams, a transformation that is not described for mono‑chlorinated or unsubstituted analogs [2]. This makes the compound a strategic building block for diversifying isoquinolinone libraries.

Physicochemical Property Modulation in Medicinal Chemistry Campaigns

With a calculated XLogP of 2.5, this compound can be used to introduce a moderate lipophilicity increase relative to unsubstituted (XLogP ≈1.0) or mono‑chlorinated (XLogP ≈1.8) dihydroisoquinolinones, potentially improving membrane permeability and altering pharmacokinetic profiles .

Negative Control or Reference in Enzyme Assays

Given its 25.3 μM IC₅₀ against human MAO‑A, the compound can serve as a weak inhibitor reference in assays designed to identify potent MAO‑A inhibitors or as a negative control in selectivity screens involving MAO‑B [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.